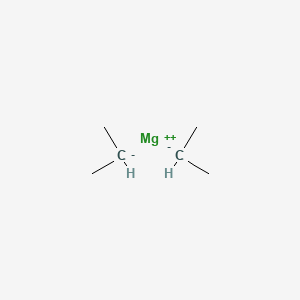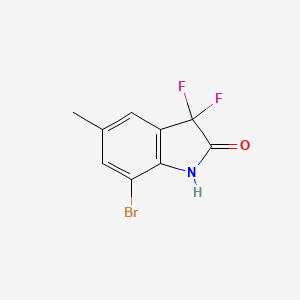
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of methyl, bromo, and difluoro substituents on the indole core, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a commercially available indole derivative.
Bromination: Introduction of the bromo group at the 7-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the difluoro groups at the 3-position using reagents like diethylaminosulfur trifluoride (DAST).
Methylation: Introduction of the methyl group at the 5-position using methylating agents like methyl iodide in the presence of a base.
Oxidation: Formation of the ketone at the 2-position using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Aplicaciones Científicas De Investigación
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration as a potential pharmaceutical agent, particularly in drug discovery and development.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromo and difluoro groups may enhance binding affinity or specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-7-bromo-1H-indole-2(3H)-one: Lacks the difluoro groups, which may affect its reactivity and biological activity.
7-Bromo-3,3-difluoro-1H-indole-2(3H)-one: Lacks the methyl group, potentially altering its chemical properties.
5-Methyl-3,3-difluoro-1H-indole-2(3H)-one: Lacks the bromo group, which may influence its reactivity and interactions.
Uniqueness
The combination of methyl, bromo, and difluoro substituents in 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one imparts unique chemical and biological properties that distinguish it from other indole derivatives. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H6BrF2NO |
|---|---|
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
7-bromo-3,3-difluoro-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H6BrF2NO/c1-4-2-5-7(6(10)3-4)13-8(14)9(5,11)12/h2-3H,1H3,(H,13,14) |
Clave InChI |
WWYISPNTRZNSCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)NC(=O)C2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
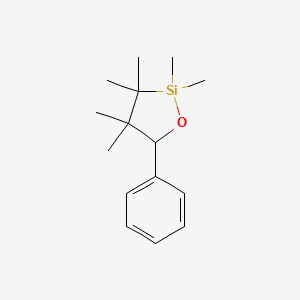
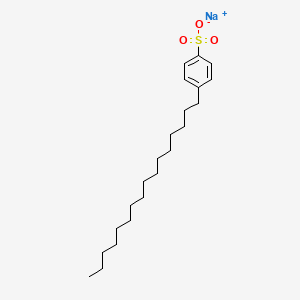
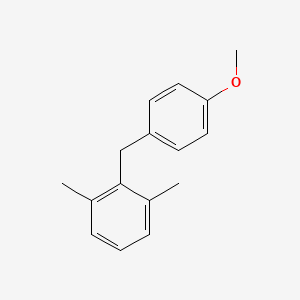
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
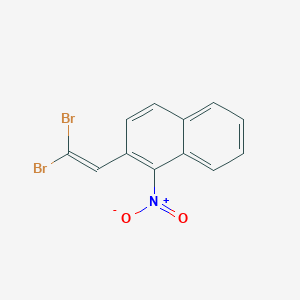
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)
